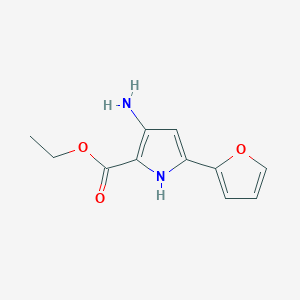
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate
Cat. No. B1366522
Key on ui cas rn:
237435-96-0
M. Wt: 220.22 g/mol
InChI Key: GIXHNQHBLPIRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07507740B2
Procedure details


To a solution of 2-cyano-1-(2-furyl)vinyl 4-methylbenzenesulfonate (10.48 g) and diethyl aminomalonate hydrochloride (7.67 g) in a mixed solvent of ethanol (120 mL)-tetrahydrofuran (64 mL) was added dropwise a solution (36.9 mL) of 20% sodium ethoxide in ethanol under ice-cooling. After stirring at room temperature for 12 hrs, the reaction mixture was poured into ice water (350 mL) and adjusted to pH 7 with 1N hydrochloric acid. The organic solvent was evaporated under reduced pressure, and the residue was extracted with ethyl acetate (150 mL×3). The organic layers were combined, washed with saturated brine (100 mL), and dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (eluent, hexane:methyl acetate=3:1→1:1) and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (2.66 g).
Name
2-cyano-1-(2-furyl)vinyl 4-methylbenzenesulfonate
Quantity
10.48 g
Type
reactant
Reaction Step One






[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
CC1C=CC(S(O[C:12]([C:16]2[O:17][CH:18]=[CH:19][CH:20]=2)=[CH:13][C:14]#[N:15])(=O)=O)=CC=1.Cl.[NH2:22][CH:23](C(OCC)=O)[C:24]([O:26][CH2:27][CH3:28])=[O:25].[O-]CC.[Na+].Cl>C(O)C.O1CCCC1>[NH2:15][C:14]1[CH:13]=[C:12]([C:16]2[O:17][CH:18]=[CH:19][CH:20]=2)[NH:22][C:23]=1[C:24]([O:26][CH2:27][CH3:28])=[O:25] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
2-cyano-1-(2-furyl)vinyl 4-methylbenzenesulfonate
|
|
Quantity
|
10.48 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C=1OC=CC1
|
|
Name
|
|
|
Quantity
|
7.67 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
36.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
64 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 12 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent was evaporated under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with ethyl acetate (150 mL×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (eluent, hexane:methyl acetate=3:1→1:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained solid was recrystallized from ethyl acetate-hexane
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(NC(=C1)C=1OC=CC1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.66 g | |
| YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
